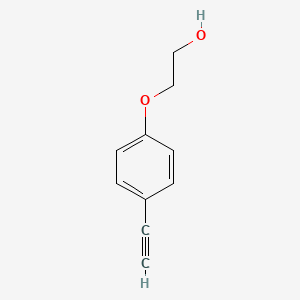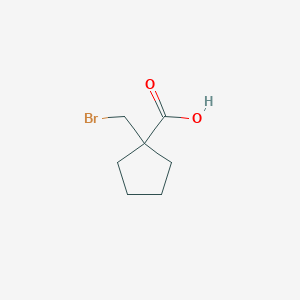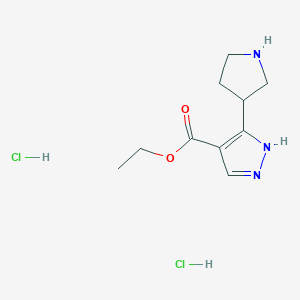
ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride is a chemical compound that features a pyrrolidine ring, a pyrazole ring, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their functionalization. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex, to form the pyrrolidine ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and pyrrolidine rings.
Reduction: Reduced pyrazole ring compounds.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. For example, docking analyses suggest that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s ability to interact with various enzymes and receptors is attributed to its unique structural features, including the pyrrolidine and pyrazole rings.
Comparaison Avec Des Composés Similaires
Ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride can be compared with other compounds containing pyrrolidine and pyrazole rings:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals.
Pyrrolidine-2,5-diones: Studied for their biological activity and potential therapeutic applications.
Prolinol: Used in the synthesis of chiral compounds and as a catalyst in asymmetric synthesis.
The uniqueness of this compound lies in its combination of the pyrrolidine and pyrazole rings with an ethyl ester functional group, which enhances its biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H17Cl2N3O2 |
|---|---|
Poids moléculaire |
282.16 g/mol |
Nom IUPAC |
ethyl 5-pyrrolidin-3-yl-1H-pyrazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)8-6-12-13-9(8)7-3-4-11-5-7;;/h6-7,11H,2-5H2,1H3,(H,12,13);2*1H |
Clé InChI |
JSKCSRSAOKDZBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NN=C1)C2CCNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


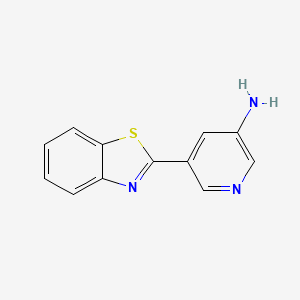
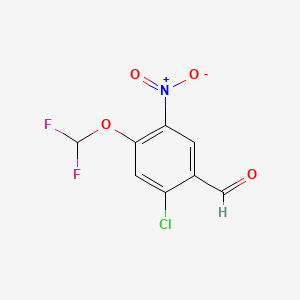
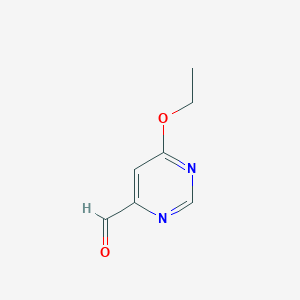
![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
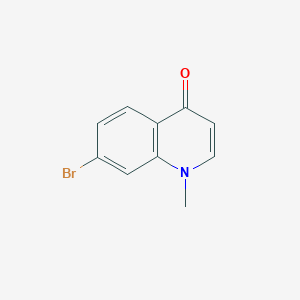
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
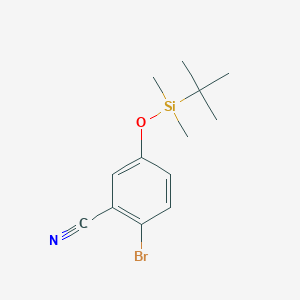
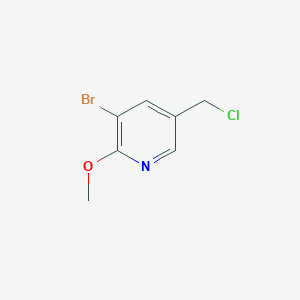
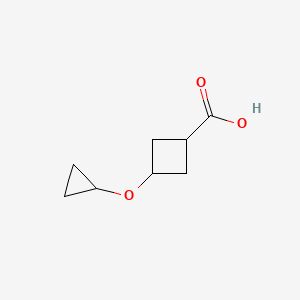
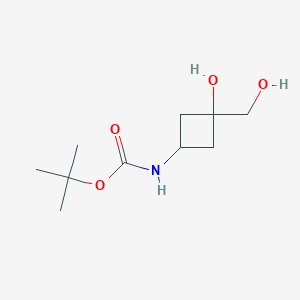
![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
